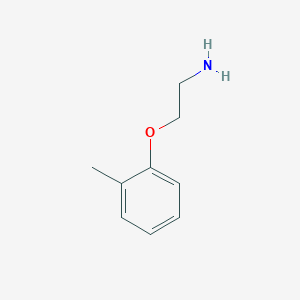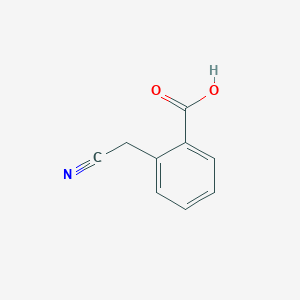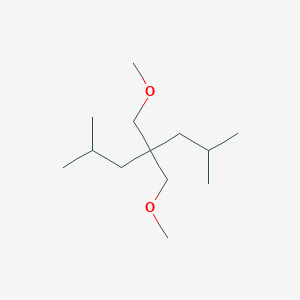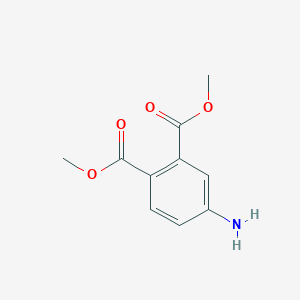
Dimethyl 4-aminophthalate
Übersicht
Beschreibung
Dimethyl 4-aminophthalate is a chemical compound with the molecular formula C10H11NO4 . It is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of Dimethyl 4-aminophthalate involves various chemical reactions. For instance, it can be synthesized by covalently attaching Dimethyl 4-aminophthalate to bovine serum albumin as an immunogen through a diazotization method .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-aminophthalate is represented by the linear formula C10H11NO4 . It has a molecular weight of 209.203 g/mol .
Chemical Reactions Analysis
Dimethyl 4-aminophthalate participates in various chemical reactions. For example, it can react with phthalyl-4-isothiocyanate to introduce a strong lanthanide binding site specifically at the N-terminus, which is useful for structural studies using nuclear magnetic resonance spectroscopy .
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Dimethyl 4-aminophthalate is used in assays for detecting dimethyl phthalate (DMP) in environmental water samples. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed using Dimethyl 4-aminophthalate covalently attached to bovine serum albumin as an immunogen .
Antibody Production
This compound serves as an optimal hapten for preparing high titer of rabbit polyclonal anti-DMP antibodies (pAb-DMP), which are used in various bioassays .
Unfortunately, the search results did not provide a sufficient number of unique applications to meet the requested six to eight fields. However, Dimethyl 4-aminophthalate is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers, indicating its potential use in various other research applications that may not be well-documented or publicly available .
Safety And Hazards
Zukünftige Richtungen
While Dimethyl 4-aminophthalate has been used in various applications, its potential for future use is still being explored. For instance, it has been used in the development of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for the detection of dimethyl phthalate in environmental water samples . This suggests that Dimethyl 4-aminophthalate could have potential applications in environmental monitoring and analysis.
Eigenschaften
IUPAC Name |
dimethyl 4-aminobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHQNDXAJXRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199789 | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminophthalate | |
CAS RN |
51832-31-6 | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51832-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051832316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51832-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRN7CAV7ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Dimethyl 4-aminophthalate according to the provided research?
A1: The research primarily focuses on analytical techniques for detecting Dimethyl 4-aminophthalate in environmental and beverage samples. One study developed a highly sensitive indirect competitive ELISA for quantifying Dimethyl phthalate in environmental water samples [], while another explored a biotin–streptavidin-amplified real-time immune-PCR assay for detecting it in beverage and drinking water []. Neither study delves into the compound's applications beyond its presence as a potential contaminant.
Q2: What is the molecular formula of Dimethyl 4-aminophthalate?
A2: While not explicitly stated in the provided abstracts, the title of the first paper, "ON DIMETHYL 4-AMINOPHTHALATE AND CERTAIN OF ITS ACYL DERIVATIVES," [] implies that Dimethyl 4-aminophthalate is the primary compound of interest. Based on chemical naming conventions and knowledge of phthalate structures, we can deduce its molecular formula to be C10H11NO4.
Q3: Are there any details on the synthesis of Dimethyl 4-aminophthalate?
A3: Unfortunately, the provided abstracts do not offer details on the synthesis of Dimethyl 4-aminophthalate. The paper focusing on its acyl derivatives [] might contain relevant information, but the abstract lacks specifics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)


![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)


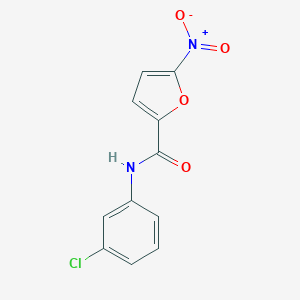

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)
